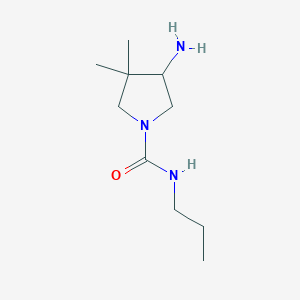
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide is a chemical compound with the molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol . This compound is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring. Pyrrolidine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3,3-dimethylpyrrolidine with propylamine and a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various N-substituted derivatives.
Applications De Recherche Scientifique
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal applications, it may interact with specific proteins or enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring compound.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine derivative.
N-Propylpyrrolidine: A propyl-substituted pyrrolidine derivative.
Uniqueness
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the carboxamide functionality allows for diverse chemical reactivity and potential biological activities that may not be observed in simpler pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
4-amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-4-5-12-9(14)13-6-8(11)10(2,3)7-13/h8H,4-7,11H2,1-3H3,(H,12,14) |
Clé InChI |
IPPDSXTVIUBXHP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N1CC(C(C1)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
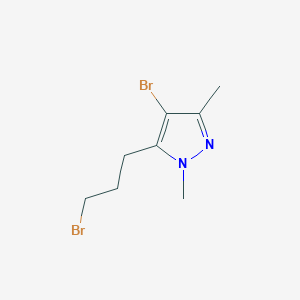
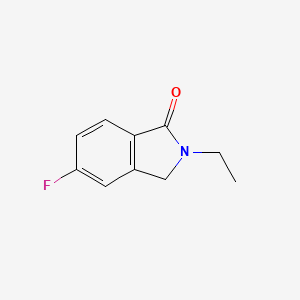

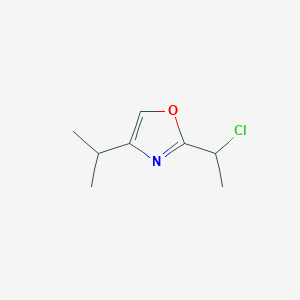
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
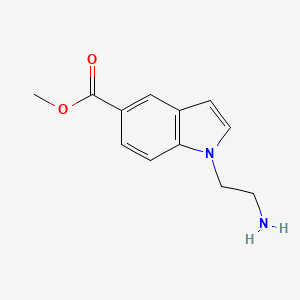

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)
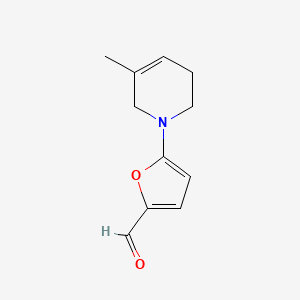


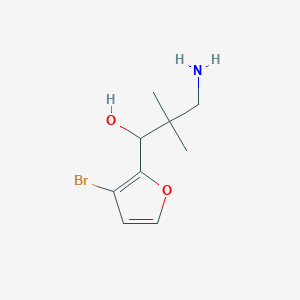
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
